2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride, commonly known as Bis-tris or Bis-Tris propane, is an organic compound primarily utilized as a buffering agent in biochemistry and molecular biology. [, ] It belongs to the class of aminopolyols and plays a crucial role as a versatile ligand in coordination chemistry, specifically in the synthesis of polynuclear metal complexes. [, ] Bis-tris exhibits excellent buffering capacity in the pH range of 5.8 to 7.5, making it suitable for various biological applications. []
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride can be achieved through several methods. A common approach involves the reaction of 2-amino-2-hydroxymethylpropane-1,3-diol with ethylene oxide to introduce the bis(2-hydroxyethyl)amino groups.
This method ensures high yields and purity of the final product, which can then be converted into its hydrochloride salt form by treatment with hydrochloric acid .
The molecular formula of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is C₈H₁₈ClN₂O₄. The structure consists of:
The primary chemical reactions involving 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride include:
The buffering capacity is influenced by factors such as concentration and temperature; optimal conditions are necessary for effective buffering action .
The mechanism by which 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride functions as a buffer involves:
This mechanism is crucial in biological systems where maintaining pH within specific ranges is vital for enzymatic activity and metabolic processes.
These properties make it suitable for various laboratory applications where precise control over pH is required .
The applications of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride are extensive:
The compound is systematically named as 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride, reflecting its protonated tertiary amine hydrochloride salt structure. This nomenclature follows IUPAC conventions by identifying the central carbon bearing two hydroxymethyl groups (propane-1,3-diol backbone) and the tertiary amine substitution with two 2-hydroxyethyl groups. The hydrochloride salt designation indicates the presence of a chloride counterion associated with the protonated amine nitrogen.
Common synonyms include:
Table 1: Nomenclature Summary | Systematic Name | 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride |
---|---|---|
Common Synonyms | Bis-Tris hydrochloride; Bistris hydrochloride; Bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane hydrochloride | |
CAS Registry | 6976-37-0 (base compound) |
The molecular formula of the compound is C₈H₂₀ClNO₅, representing the protonated hydrochloride salt form of the base compound (C₈H₁₉NO₅). This accounts for the addition of hydrochloric acid (HCl) to the tertiary amine group. The monoisotopic molecular weight is 245.7 g/mol, calculated as follows:
The structural features include:
While detailed single-crystal X-ray diffraction data for the hydrochloride salt is not available in the provided sources, computational analysis reveals key spatial features of the molecular structure. The central carbon atom adopts a tetrahedral geometry, bonded to two hydroxymethyl groups and the tertiary ammonium nitrogen. The nitrogen itself exhibits a distorted tetrahedral geometry due to protonation, coordinating with two ethylene glycol chains and the central carbon [9].
Molecular symmetry analysis indicates a pseudo-( C_2 ) symmetry axis bisecting the molecule through the central carbon-nitrogen bond. This symmetry arises from the equivalence of the two 2-hydroxyethyl groups and the near-equivalence of the two primary hydroxymethyl groups attached to the central carbon. The hydrochloride salt formation induces ionic packing forces that likely influence crystal lattice organization, though specific unit cell parameters remain uncharacterized.
Nuclear Magnetic Resonance (NMR) SpectroscopyThe proton NMR spectrum (predicted in D₂O) displays distinct signals corresponding to its aliphatic chain environments:
Table 2: Key NMR Assignments (Predicted, 400 MHz, D₂O) | Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
---|---|---|---|
~3.60 | Singlet | 6H, (HOCH₂)₂C– | |
3.40–3.20 | Multiplet | 8H, –N(CH₂CH₂OH)₂ (methylene) | |
2.90–2.80 | Multiplet | 4H, –N(CH₂CH₂OH)₂ (methylene) | |
~5.20 | Broad | 5H, Exchangeable hydroxyl protons |
Infrared (IR) SpectroscopyCharacteristic absorption bands include:
Mass SpectrometryElectrospray ionization mass spectrometry (ESI-MS) in positive mode shows:
Molecular dynamics simulations using the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field reveal key conformational behaviors in aqueous environments:
Table 3: Key OPLS-AA Simulation Parameters | Parameter | Value | Significance |
---|---|---|---|
H-Bond Lifetime | 8–15 ps | Stability of intramolecular interactions | |
Solvent Accessible Surface Area | 480 ± 25 Ų | Moderate exposure of polar groups | |
Diffusion Coefficient | 0.75 × 10⁻⁵ cm²/s | Consistent with medium-sized polyol ions | |
Torsional Energy Barriers | 8–15 kJ/mol | Restricted rotation in crowded core |
These simulations confirm that the molecule maintains structural integrity in solution while exhibiting significant conformational sampling of its hydroxyethyl arms, enabling adaptive hydrogen bonding with solvent molecules and biological macromolecules.
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